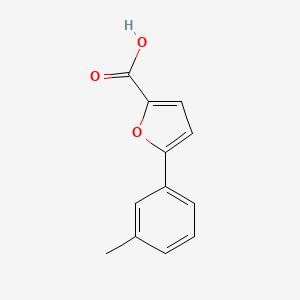

5-(3-Methylphenyl)-2-furoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJYIMVBENPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359339 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-57-2 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation: Furan Derivatives in Drug Discovery

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial pharmacophore in modern drug discovery. dalinyebo.com Its unique structural and electronic properties allow for favorable interactions with biological macromolecules, making it a valuable building block in the design of new therapeutic agents. dalinyebo.comresearchgate.net The incorporation of the furan nucleus into a molecule can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. The polarity imparted by the ether oxygen, coupled with the potential for hydrogen bonding, can enhance the solubility and bioavailability of poorly soluble drug candidates.

The versatility of the furan ring is further demonstrated by the wide array of pharmacological activities exhibited by its derivatives. These compounds have been shown to possess antimicrobial, anticancer, anti-inflammatory, antiviral, antifungal, and analgesic properties. numberanalytics.comwisdomlib.org This broad spectrum of activity has spurred medicinal chemists to synthesize and evaluate a vast number of furan-containing compounds, leading to the development of several clinically successful drugs. researchgate.net

A Historical Perspective: the Journey of Furoic Acid Research

The story of furan (B31954) derivatives in science begins with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780, who isolated it through the dry distillation of mucic acid. wikipedia.orgift.co.za Initially named pyromucic acid, it was the first furan compound to be synthesized. wikipedia.org This discovery predates that of furfural (B47365), which would later establish the naming conventions for the furan family. wikipedia.org

Early research into furoic acid and its derivatives laid the groundwork for understanding the chemical reactivity and potential applications of this class of compounds. Over time, the focus of furoic acid research has shifted and expanded, moving from fundamental chemical explorations to a more targeted approach within medicinal chemistry. The recognition that the furoic acid scaffold could be chemically modified to generate a diverse library of compounds with a wide range of biological activities was a pivotal moment. wisdomlib.orgift.co.za This realization has fueled ongoing research into creating novel furoic acid derivatives with improved therapeutic profiles. wisdomlib.org

The Rationale for Investigating 5 3 Methylphenyl 2 Furoic Acid

Strategic Approaches to Furan Ring Functionalization

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in organic synthesis. numberanalytics.com Its high electron density makes it reactive towards electrophiles. numberanalytics.com The functionalization of the furan ring, particularly at the 5-position, is a key step in the synthesis of this compound.

Regioselective Substitution at the 5-Position of the Furan Ring

The inherent reactivity of the furan ring allows for electrophilic substitution reactions. The presence of substituents can direct incoming electrophiles to specific positions. numberanalytics.com For instance, an electron-donating group can guide an electrophile to the 5-position. numberanalytics.com This regioselectivity is crucial for the targeted synthesis of 5-substituted furan derivatives.

Arylation Reactions for C-C Bond Formation (e.g., Meerwein Arylation, Suzuki Coupling)

The formation of the carbon-carbon bond between the furan ring and the 3-methylphenyl group is a critical transformation. Two powerful methods for achieving this are the Meerwein arylation and the Suzuki coupling.

Meerwein Arylation: This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt. wikipedia.org In the context of furan derivatives, an aryldiazonium salt, generated from the corresponding aniline (B41778) (in this case, 3-methylaniline), reacts with a suitable furan precursor. researchgate.netpensoft.netsci-hub.se The reaction proceeds via a radical mechanism, leading to the formation of the desired 5-aryl-2-furoic acid derivative. wikipedia.orgresearchgate.net The yield and success of the Meerwein arylation can be influenced by factors such as the solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is widely used for creating C-C bonds to form biaryl compounds and other conjugated systems. libretexts.org For the synthesis of this compound, this could involve the coupling of a 5-halofuroic acid derivative with 3-methylphenylboronic acid. The Suzuki coupling is known for its mild reaction conditions and high tolerance of various functional groups. researchgate.net A one-pot synthesis of 5-aryl-2-furaldehydes has been demonstrated by the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by Suzuki cross-coupling with aryl iodides and bromides. uwindsor.ca

Synthesis of Substituted 2-Furoic Acid Cores

The 2-furoic acid moiety is a fundamental component of the target molecule. It can be synthesized through the oxidation of furfural (B47365) or furfuryl alcohol. wikipedia.org The traditional industrial method involves the Cannizzaro reaction of furfural, which results in a mixture of 2-furoic acid and furfuryl alcohol. wikipedia.orgorgsyn.org More efficient biocatalytic routes using microorganisms like Nocardia corallina have also been developed, offering higher yields. wikipedia.orgresearchgate.net

Furthermore, methods for preparing substituted 2-furoic acids have been explored. For instance, 2-methyl-3-furoic acid can be lithiated and then reacted with various electrophiles to produce 2,3-disubstituted furans. scholaris.ca Additionally, patented methods describe the synthesis of 2-furoic acid derivatives at lower temperatures with improved yields, starting from halo-substituted 2-furoic esters. google.com

Derivatization Strategies for Enhancing Bioactivity

To explore and enhance the biological potential of this compound, various derivatization strategies are employed. These modifications aim to introduce new functional groups or pharmacophores that can interact more effectively with biological targets.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for modification.

Esterification: Furoate esters are significant derivatives, often used as flavoring agents and in the pharmaceutical industry. conicet.gov.ar The esterification of 2-furoic acid can be achieved by reacting it with an alcohol in the presence of a catalyst. conicet.gov.arrsc.org

Amidation: The formation of amides from the carboxylic acid is another common derivatization. N-aryl-5-aryl-2-furoyl amides have been synthesized in a one-pot reaction of 5-aryl-2-furoic acids with arylamines using phenylsulfonyl chloride as a reagent under phase transfer catalysis. researchgate.net Similarly, a series of N-aryl-5-aryl-2-furoamides were synthesized using liquid-liquid phase transfer catalysis. jlu.edu.cn

Introduction of Diverse Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Introducing diverse pharmacophores into the structure of this compound can lead to new compounds with potentially improved or novel biological activities. This can involve incorporating different heterocyclic rings, or functional groups known to interact with specific biological targets. For example, the synthesis of derivatives containing amino acids and peptides has been reported. researchgate.net The exploration of dimeric structures, inspired by natural products, has also been investigated to enhance anti-biofilm activity. nih.gov

Structural Characterization Methodologies for Novel Analogues

The definitive structural elucidation of novel analogues of this compound is paramount to understanding their chemical properties and potential applications. A combination of sophisticated spectroscopic and crystallographic techniques is employed to unambiguously determine the molecular architecture of these newly synthesized compounds. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. scielo.org.zamdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the characterization of organic molecules.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. For analogues of this compound, specific chemical shifts and coupling constants confirm the substitution pattern on both the furan and phenyl rings. For instance, in the related compound 2-phenyl-5-(m-tolyl)furan, the protons on the tolyl and phenyl rings appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), while the furan protons exhibit characteristic doublet signals. rsc.org The methyl group protons on the tolyl ring typically appear as a singlet around δ 2.39 ppm. rsc.org

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbon, the furan ring carbons, the substituted phenyl ring carbons, and the methyl carbon. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies confirm the presence of:

A broad O-H stretch for the carboxylic acid group.

A sharp C=O stretch for the carbonyl group of the carboxylic acid.

C=C stretching vibrations for the aromatic and furan rings.

C-O stretching for the furan ring.

C-H stretching and bending vibrations for the aromatic and methyl groups.

For example, the IR spectrum of 2-phenyl-5-(m-tolyl)furan shows characteristic peaks at 3046 cm⁻¹ (aromatic C-H stretch), 1602 cm⁻¹ (C=C stretch), and 1022 cm⁻¹ (C-O stretch). rsc.org

The following tables provide representative spectroscopic data for a compound structurally related to the title compound, illustrating the type of information obtained from these characterization methods.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Phenyl-5-(m-tolyl)furan rsc.org | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ ppm) | Multiplicity, Coupling Constant (J Hz) | Integration | Chemical Shift (δ ppm) | Assignment | | 7.73 | d, J = 7.5 | 2H | 153.7 | C (furan) | | 7.61 – 7.50 | m | 2H | 153.4 | C (furan) | | 7.38 | t, J = 7.7 | 2H | 138.4 | C (tolyl) | | 7.32 – 7.21 | m | 2H | 131.0 | C (phenyl) | | 7.07 | d, J = 7.4 | 1H | 130.8 | C (tolyl) | | 6.77 – 6.64 | m | 2H | 128.8 | CH (phenyl) | | 2.39 | s | 3H | 128.7 | CH (phenyl) | | | | | 128.3 | CH (tolyl) | | | | | 127.4 | CH (phenyl) | | | | | 124.5 | CH (tolyl) | | | | | 123.8 | CH (phenyl) | | | | | 121.0 | CH (tolyl) | | | | | 107.3 | CH (furan) | | | | | 107.2 | CH (furan) | | | | | 21.6 | CH₃ |

Table 2: IR Spectroscopic Data for 2-Phenyl-5-(m-tolyl)furan rsc.org

| Vibrational Frequency (cm⁻¹) | Assignment |

|---|---|

| 3046 | Aromatic C-H stretch |

| 2959 | Aliphatic C-H stretch |

| 1602 | Aromatic C=C stretch |

| 1533 | Aromatic C=C stretch |

| 1478 | C-H bend |

| 1271 | Aryl-O stretch |

| 1022 | Furan C-O stretch |

Antimicrobial Research

Research into the antimicrobial properties of this compound analogues has revealed a spectrum of activity against various bacteria and fungi. The core structure, a furan ring substituted with an aryl group, provides a versatile scaffold for chemical modifications aimed at enhancing antimicrobial potency. These modifications often involve the introduction of different functional groups to the furoic acid moiety or the aryl ring, leading to a diverse library of compounds for biological screening. researchgate.netnih.gov

The antibacterial potential of 5-aryl-2-furoic acid derivatives has been investigated against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, such as the nature and position of substituents on the aryl ring, play a significant role in their antibacterial activity. nih.govmdpi.com

Studies have shown that certain analogues of 5-aryl-2-furoic acid exhibit activity against Gram-positive bacteria. For instance, research on 2-methyl-5-aryl-3-furoic acids reported some level of antibacterial activity. nih.gov The efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria. The lipophilicity and electronic properties conferred by different substituents can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets. mdpi.commdpi.com

A study on novel N-2,5-dimethylphenylthioureido acid derivatives, which share a substituted aryl scaffold, demonstrated favorable activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (including methicillin-resistant and linezolid-resistant strains) and vancomycin-resistant Enterococcus faecium. mdpi.com This suggests that the substituted phenyl motif is a promising feature for developing agents against these challenging bacteria.

| Compound/Analogue Type | Gram-Positive Strain(s) | Observed Activity |

| 2-Methyl-5-aryl-3-furoic acids | General Gram-positive bacteria | Poor antibacterial activity nih.gov |

| N-2,5-dimethylphenylthioureido acid derivatives | Staphylococcus aureus (including MRSA, tedizolid/linezolid-resistant), Enterococcus faecium (vancomycin-resistant) | Favorable activity mdpi.com |

The effectiveness of 5-aryl-2-furoic acid analogues against Gram-negative bacteria has also been a subject of investigation. The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents, making the development of effective compounds challenging. mdpi.com

Research on 2-methyl-5-aryl-3-furoic acids indicated very poor antibacterial activity against the tested strains. nih.gov In contrast, a separate study on 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives showed that some compounds exhibited broad-spectrum activity, including against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov While not direct analogues, this highlights the potential of aryl-containing heterocyclic compounds in combating Gram-negative infections.

| Compound/Analogue Type | Gram-Negative Strain(s) | Observed Activity |

| 2-Methyl-5-aryl-3-furoic acids | General Gram-negative bacteria | Very poor antibacterial activity nih.gov |

| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Moderate to excellent activity for some derivatives nih.gov |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. nih.gov The ability to inhibit biofilm formation is a key strategy in combating persistent bacterial infections.

Furanone derivatives, which share the core furan ring with furoic acids, have been identified as potent inhibitors of biofilm formation. nih.govresearchgate.net These compounds can interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm development in many bacteria. nih.gov While specific studies on the anti-biofilm activity of this compound itself are not detailed in the provided results, the known anti-biofilm properties of related furanones suggest that this class of compounds holds promise in this area. researchgate.netnih.gov For example, halogenated furanones have been shown to be effective biofilm inhibitors in several bacterial species. nih.gov

In addition to antibacterial activity, analogues of 5-aryl-2-furoic acid have been evaluated for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern.

A study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, which was noted to be more significant than their antibacterial effects. nih.gov The research indicated that the introduction of a substituent in the para position of the aryl ring at the C5 position of the furan ring had an impact on the antifungal activity. nih.gov Another study on 4-(5-aryl-2-furoyl)morpholines and their thio-analogues identified compounds with high activity against Cryptococcus neoformans. researchgate.net Furthermore, some 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid have demonstrated antifungal properties. asianpubs.org

| Compound/Analogue Type | Fungal Strain(s) | Observed Activity |

| 2-Methyl-5-aryl-3-furoic acids | General pathogenic fungi | Interesting antifungal activity nih.gov |

| 4-(5-Aryl-2-furoyl)morpholines and thio-analogues | Cryptococcus neoformans | High activity for some derivatives researchgate.net |

| 2-Aryl-5-furyl-1,3,4-oxadiazoles | General pathogenic fungi | Antifungal activity observed asianpubs.org |

The investigation into the antiviral properties of this compound analogues is an emerging area of research. While direct studies on this specific compound were not found, research on related heterocyclic compounds provides some insights into the potential for antiviral activity.

For instance, studies on various N-heterocycles have demonstrated a wide range of antiviral outcomes. nih.gov Furan and its derivatives are known components of some antiviral drugs. mdpi.com Research on 2-methyl-5-aryl-3-furoic acids mentioned microbiological activities but did not specify antiviral testing. nih.gov The broad biological activities of furan-containing scaffolds suggest that their antiviral potential warrants further investigation.

Antibacterial Efficacy Studies

Anti-inflammatory Investigations

Analogues of this compound have been the subject of various studies to evaluate their potential in mitigating inflammation. These investigations have explored their effects on key inflammatory pathways and molecules.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukins)

A crucial aspect of the anti-inflammatory response is the regulation of inflammatory mediators. Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. japsonline.com Macrophages, when activated, release a variety of pro-inflammatory substances, including NO. japsonline.com Therefore, the inhibition of NO production is a key target for anti-inflammatory drugs. japsonline.comnih.gov

Research has shown that certain furan-based compounds can effectively inhibit NO production. For instance, in a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, several furanonaphthoquinone analogues demonstrated a potent, concentration-dependent inhibitory effect on NO production, with some derivatives showing IC50 values below 2 µM. medigraphic.com Similarly, a diamine-PEGylated derivative of oleanolic acid, OADP, exhibited significant inhibition of NO production, surpassing 75% at a concentration of 1 µg/mL. mdpi.com In fact, OADP was found to be approximately 50 times more potent in inhibiting NO than the well-known anti-inflammatory drug, diclofenac (B195802). mdpi.com

Furthermore, the inflammatory process involves the release of various cytokines, such as interleukins. Studies on labdane (B1241275) enantiomers from Gymnosperma glutinosum revealed that at a concentration of 155.16 µM, they could inhibit the production of interleukin-6 (IL-6) by 71.04% in LPS-stimulated J774A.1 macrophages. mdpi.com Another study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated a significant reduction in the cardiac blood plasma concentrations of both TNF-α and IL-1β in LPS-induced rats. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase enzymes)

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins. scientific-journal.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. scientific-journal.comnih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. nih.gov

Analogues of this compound, particularly diarylheterocyclic inhibitors, have shown selective inhibition of COX-2. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. scientific-journal.com The mechanism of inhibition can be complex, involving a three-step kinetic process. nih.gov Some inhibitors have been shown to interact with key amino acid residues in the COX active site, such as Ser-530 and Tyr-385, rather than the classic interaction with Arg-120. researchgate.net

In silico studies have supported these findings, with a derivative of salicylic acid showing a higher affinity for COX-2 than acetylsalicylic acid. nih.gov Furthermore, some 4,5-diaryl-3(2H)-furanones, which are structurally related, have been identified as promising COX-2 inhibitors. scientific-journal.com

In Vitro and In Vivo Anti-inflammatory Models

The anti-inflammatory potential of these compounds has been validated in both laboratory (in vitro) and living organism (in vivo) models. In vitro studies often utilize cell lines like RAW 264.7 macrophages to assess the inhibition of inflammatory mediators like nitric oxide. medigraphic.com

In vivo models, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory effects of new compounds. nih.govnih.govfoliamedica.bg For instance, a study on an amide-based metal carboxylate derivative showed a significant anti-inflammatory effect in this model. nih.gov Another in vivo model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. mdpi.com In one study, a diamine-PEGylated derivative of oleanolic acid (OADP) demonstrated a greater suppression of edema than diclofenac in this model. mdpi.com

Anticancer and Antiproliferative Research

In addition to their anti-inflammatory properties, analogues of this compound have been investigated for their potential as anticancer agents.

Efficacy Against Diverse Human Cancer Cell Lines (e.g., Leukemic, Carcinoma, Glioblastoma, Cervical)

Numerous studies have demonstrated the cytotoxic effects of furan-based compounds against a variety of human cancer cell lines. For example, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against hepatocellular carcinoma (HepG2), another liver cancer cell line (Huh-7), and breast cancer (MCF-7) cells. mdpi.com

Derivatives of 5-(2-carboxyethenyl)-isatin have been found to be particularly potent against human T lymphocyte (Jurkat) leukemia cells. nih.gov One compound, in particular, exhibited a significant cytotoxic activity with an IC50 value of 0.03 μM. nih.gov Furthermore, this compound showed a broad range of anticancer activity against other tumor cells while having weak cytotoxicity towards normal human cells. nih.gov

Other research has explored the efficacy of these compounds against lung cancer (A-549), liver cancer (Bel7402), and colon cancer (HCT-8) cell lines. mdpi.com While some thiazole-5-carboxamide (B1230067) derivatives showed moderate activity, others displayed good inhibitory effects. mdpi.com Additionally, natural and synthetic furanones have been tested against glioblastoma cell lines like U373. researchgate.net

The table below summarizes the in vitro growth inhibitory activity of some furanone derivatives against various cancer cell lines.

Table 1: In Vitro Growth Inhibitory Activity of Furanone Derivatives in Cancer Cells

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 9 | U373 (Glioblastoma) | >100 |

| 10 | U373 (Glioblastoma) | >100 |

| 11 | U373 (Glioblastoma) | Not specified |

| 12 | U373 (Glioblastoma) | Not specified |

| ent-11 | U373 (Glioblastoma) | Not specified |

| ent-12 | U373 (Glioblastoma) | Not specified |

Data sourced from a study on natural and synthetic furanones. researchgate.net The GI50 represents the concentration at which the growth of the cell line is inhibited by 50%.

Cell Cycle Progression Modulation

A key mechanism through which anticancer agents exert their effects is by interfering with the cell cycle of cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).

Studies have shown that certain furan-based compounds can modulate the cell cycle. For example, some compounds have been observed to induce apoptosis in cancer cells. nih.gov The investigation of 5-(2-carboxyethenyl)-isatin derivatives revealed that they inhibit the proliferation of Jurkat cells by inducing apoptosis, which was confirmed through observations of cell morphology changes and annexin-V/PI staining. nih.gov

Furthermore, research on the effects of certain compounds on MCF-7 breast cancer cells has shown modulation of the expression of cell cycle regulators such as p53, Cyclin D1, Cyclin E, and CDK4. nih.gov The cAMP signaling pathway, which can be influenced by these compounds, is known to play a role in cell cycle growth and cancer development. nih.gov

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Analogues of this compound have been investigated for their potential to trigger this process in malignant cells. Research suggests that these compounds can initiate apoptosis through the intrinsic mitochondrial pathway. nih.gov

Key observations from studies on related compounds include the upregulation of the tumor suppressor protein p53. nih.gov This protein plays a crucial role in orchestrating cell-cycle arrest and apoptosis in response to cellular stress. nih.gov The activation of p53 can lead to a cascade of events at the mitochondrial level, including the release of cytochrome c into the cytosol. nih.gov

This release of cytochrome c is a pivotal step in the intrinsic apoptotic pathway, leading to the activation of caspase-9, an initiator caspase. nih.gov Subsequently, caspase-9 activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. nih.gov Studies have shown a significant increase in the activities of both caspase-9 and caspase-3 following treatment with certain ATP analogues, which share structural similarities with the furan nucleus. nih.gov

Furthermore, the involvement of the mitochondrial pathway is supported by the observed cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the expression of apoptosis-inducing factor (AIF) in some cell lines. nih.gov It has been noted that in certain cancer cell lines, the induction of apoptosis by these analogues appears to be primarily dependent on the mitochondrial pathway, with limited involvement of the extrinsic pathway, as indicated by a non-significant increase in caspase-8 activity. nih.gov

In the context of caffeic and ferulic acid derivatives, which also feature substituted phenyl rings, studies have shown that specific substitutions can significantly influence apoptotic induction. For instance, a chloro-substituted phenyl group in one derivative demonstrated high pro-apoptotic activity, while a tolyl group was effective in inhibiting metastasis-enhancing genes. mdpi.com The presence of a cycloalkyl group on the amide linkage also enhanced the induction of apoptosis. mdpi.com

These findings collectively suggest that analogues of this compound likely induce apoptosis by triggering the p53-mediated mitochondrial pathway, leading to the activation of the caspase cascade.

Antioxidant Activity Assessment

Analogues of this compound have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The antioxidant capacity of these compounds is often assessed using various in vitro assays, including the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. mdpi.comjmchemsci.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. jmchemsci.com Studies on various furan and pyrimidine (B1678525) derivatives have demonstrated their potential as radical scavengers. nih.gov For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown potent DPPH radical scavenging activity, with some compounds exhibiting higher efficacy than the standard antioxidant, ascorbic acid. nih.gov

In lipid peroxidation assays, the ability of a compound to inhibit the oxidative degradation of polyunsaturated fatty acids is measured. Some 2-thiouracil (B1096) derivatives displayed significant inhibitory activity against lipid peroxidation, again surpassing the activity of ascorbic acid in some cases. nih.gov

The structural features of these molecules play a significant role in their antioxidant activity. The presence of a hydroxyl group on the phenyl ring is often considered essential for radical scavenging. jyoungpharm.org Furthermore, the type and position of substituents on the aromatic ring can modulate this activity. mdpi.com The lipophilicity of the compound can also influence its antioxidant potential, as more lipophilic compounds may better interact with lipid-based radicals within cell membranes. mdpi.com

Research on cinnamic acid hybrids with five-membered heterocyclic scaffolds, such as 1,2,4-triazole (B32235) and 1,3,4-oxadiazole, has shown that these hybrid molecules can exhibit significant antioxidant properties. mdpi.com This suggests that combining the furoic acid scaffold with other heterocyclic systems could be a promising strategy for developing potent antioxidants.

Below is a table summarizing the antioxidant activity of selected compound series from related research, which provides a comparative perspective on the potential of furoic acid analogues.

| Compound Series | Antioxidant Assay | Result (IC50 or % Inhibition) | Reference |

| 2-Thiouracil-5-Sulfonamide Derivatives | DPPH Radical Scavenging | IC50 range: 7.55 ± 1.70 to 80.0 ± 0.70 µg/mL | nih.gov |

| 2-Thiouracil-5-Sulfonamide Derivatives | Lipid Peroxidation Inhibition | IC50 for compounds 9a-d: 20.0 ± 1.56 to 22.0 ± 1.40 µg/mL | nih.gov |

| Dehydrozingerone (DHZ) Mannich Bases | DPPH Radical Scavenging | IC50 range: 50.23 to 147.64 µM | jyoungpharm.org |

Other Pharmacological Activities

Anti-ulcer Activity Research

Analogues of this compound have been explored for their potential as anti-ulcer agents. nih.gov Research in this area often involves evaluating the cytoprotective effects of these compounds in animal models of gastric ulcers, such as those induced by ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and aspirin. nih.govnih.gov

Studies on 5-phenyl-3(2H)-furanone derivatives, which share the core furan structure, have shown that structural modifications can significantly impact anti-ulcer activity. nih.gov For instance, the introduction of an ethenyl linker between the furanone and phenyl rings was found to enhance activity. nih.gov

The nature of the substituent on the aromatic ring is also a critical determinant of efficacy. Electron-withdrawing groups on the phenyl ring have been shown to increase anti-ulcer activity by two- to three-fold. nih.gov Furthermore, replacing the phenyl ring with heterocyclic nuclei, such as thiophene (B33073), pyridine, or quinoline (B57606), has led to compounds with the most potent activity in some studies. nih.gov

The mechanism of anti-ulcer action for these compounds may involve enhancing the gastric mucosal barrier and increasing mucus production, which protects the stomach lining from damage. nih.gov For example, in studies with plant extracts containing various phytochemicals, an increase in gastric wall mucus content was observed in rats pre-treated with the extracts before ulcer induction. nih.gov

The following table presents data from a study on 5-(2-ethenyl substituted)-3(2H)-furanones, illustrating the structure-activity relationship for anti-ulcer effects.

| Compound Modification | Effect on Anti-ulcer Activity |

| Insertion of ethenyl link between furanone and phenyl rings | Better activity |

| Electron-withdrawing substituents on the aromatic ring | 2-3 fold higher activity |

| Replacement of phenyl ring with thiophene, pyridine, or quinoline | Best activity |

| Replacement of methyl group on furanone with phenyl or p-fluorophenyl in the 2-pyridine series | Activity ranked with the best obtained |

Diuretic Potential Studies

The diuretic potential of compounds related to this compound has been a subject of investigation. While direct studies on this specific compound are limited, research into the broader class of furan-containing compounds provides some insights. The structural similarity of the furoic acid moiety to the loop diuretic furosemide (B1674285) has prompted exploration of this pharmacological activity.

Furosemide itself contains a furan ring, which is a key component of its chemical structure responsible for its potent diuretic effect. The investigation into analogues is often driven by the aim to discover new diuretic agents with potentially improved efficacy or a better side-effect profile. Structure-activity relationship studies in this area would typically involve modifying the substituents on the furan ring and the attached aromatic ring to observe the impact on diuretic and saluretic (salt excretion) effects.

Central Nervous System (CNS) Activity (e.g., Antidepressant, Anxiolytic, Antiparkinsonian)

The central nervous system (CNS) activities of furan-containing compounds and their analogues have been explored, with studies investigating their potential as anticonvulsant, sedative-hypnotic, and antidepressant agents. nih.govresearchgate.net

Research on quinoline derivatives, which can be considered bioisosteres of the phenylfuran scaffold, has shown that these compounds can exhibit significant CNS effects. For example, a series of 2-methyl/5-chloro-8-(3-substituted propoxy)quinolines were synthesized and evaluated for anticonvulsant activity and their ability to antagonize amphetamine-induced hyperactivity. researchgate.net Certain compounds in this series demonstrated notable anticonvulsant and amphetamine antagonistic properties. researchgate.net

In another study, novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and screened for anticonvulsant and CNS depressant activities. nih.gov Several of these compounds exhibited significant sedative-hypnotic effects and CNS depressant properties in forced swim tests. nih.gov

The mechanism of action for these CNS effects can be varied. For instance, some quinoline derivatives with aryloxypropanolamine side chains have shown antihypertensive effects that may be correlated with beta-blocking properties. researchgate.net The structural features, such as the nature of the heterocyclic system and the substituents, are crucial in determining the specific CNS activity.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Profiles

The biological activity of 5-aryl-2-furoic acid derivatives is significantly influenced by the nature and position of substituents on both the phenyl and furan (B31954) rings. Studies on various analogs have provided insights into these relationships, particularly concerning their anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

For instance, in a series of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, which share the methylphenyl feature, the introduction of different substituents on the arylidene ring led to varied anti-inflammatory and analgesic activities. Notably, compounds with specific substitutions demonstrated potent anti-inflammatory effects with reduced ulcerogenic action, highlighting the importance of the substituent pattern for both efficacy and safety. rsc.org

In the context of antimicrobial activity, research on 2-methyl-5-aryl-3-furoic acids has shown that the introduction of substituents at the para position of the aryl group at C5 of the furan ring affects antifungal activity. nih.gov Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, including a 3-methylphenyl analog, demonstrated good antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com

Furthermore, the investigation of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors revealed that modifications on the phenyl ring are crucial for activity. For example, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring enhanced inhibitory activity against PDE4B. researchgate.net This suggests that electronic properties of the substituents on the phenyl ring play a key role in the interaction with the target enzyme.

A study on 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones as urease inhibitors found that chloro-substituted analogs, specifically those with 2,5-dichloro and 2-chloro moieties on the terminal phenyl ring, were potent inhibitors. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of compounds related to 5-(3-Methylphenyl)-2-furoic acid.

| Compound Scaffold | Substituent Modification | Biological Activity | Key Findings | Reference |

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones | Varied substituents on the arylidene ring | Anti-inflammatory, Analgesic | Specific substitutions led to potent anti-inflammatory activity with low ulcerogenicity. | rsc.org |

| 2-Methyl-5-aryl-3-furoic acids | Substituents on the para position of the C5-aryl ring | Antifungal | Substituents on the aryl ring influence antifungal efficacy. | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | 3-methylphenyl group | Antimicrobial | Showed good activity against C. albicans, E. coli, and S. aureus. | mdpi.com |

| 5-Phenyl-2-furan and 4-phenyl-2-oxazole derivatives | Methoxy group at the para-position of the phenyl ring | PDE4B Inhibition | Enhanced inhibitory activity compared to other substitutions. | researchgate.net |

| 1-Phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones | 2,5-dichloro and 2-chloro on the terminal phenyl ring | Urease Inhibition | These analogs were identified as potent urease inhibitors. | mdpi.com |

Correlations Between Stereochemistry and Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are chiral environments, and thus may interact differently with different stereoisomers of a drug molecule. While specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereoselectivity are well-established in medicinal chemistry.

For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for undesirable side effects. The differential activity of stereoisomers can be attributed to the specific interactions required for binding to the target protein. A precise spatial orientation of key functional groups is often necessary to form effective interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within the binding site.

Rational Design of Novel this compound Analogues

Rational drug design aims to develop new therapeutic agents based on a known biological target or a lead compound. nih.govotavachemicals.com In the context of this compound, the existing SAR data for related 5-aryl-2-furoic acid derivatives provides a foundation for the rational design of novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.

One common strategy in rational design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties, with the goal of enhancing a desired property of the molecule. For example, the furan ring in this compound could be replaced by other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to explore potential changes in activity and metabolic stability. Similarly, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to modulate the compound's acidity and pharmacokinetic profile.

Another approach involves the targeted modification of the substituent pattern on the phenyl ring. Based on the finding that electron-donating groups at certain positions can enhance activity against specific targets like PDE4B, novel analogs could be designed with different electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring to systematically probe the electronic requirements for optimal activity. researchgate.net

For instance, a study on apoptosis signal-regulating kinase 1 (ASK1) inhibitors identified a novel scaffold, 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one, through virtual screening. Subsequent synthesis and evaluation of derivatives, including those with a 4-bromophenyl substituent, led to potent ASK1 inhibitors with IC50 values in the sub-micromolar range. otavachemicals.com This demonstrates how a related furan-containing scaffold can be rationally optimized to achieve high potency.

Pharmacophore Modeling for Optimized Efficacy

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For 5-aryl-2-furoic acid derivatives, a pharmacophore model could be developed based on a set of known active and inactive compounds. Such a model would help to elucidate the key structural requirements for activity and could be used as a 3D query to screen virtual compound libraries for new potential lead structures. nih.gov

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This model can then be validated by its ability to distinguish between active and inactive compounds. Once validated, the pharmacophore model can guide the design of new analogs with optimized efficacy by ensuring that they possess the key features in the correct spatial orientation.

While a specific pharmacophore model for this compound is not detailed in the available literature, the general principles of pharmacophore modeling are widely applied in the design of enzyme inhibitors and other therapeutic agents. nih.govnih.govnih.gov

Mechanism of Action Elucidation and Target Identification

Molecular Target Identification Strategies

Identifying the precise protein or proteins that a small molecule interacts with is a critical first step. nih.gov These strategies can be broadly categorized into direct biochemical methods, genetic interaction profiling, and computational inference, often used in combination to build a comprehensive understanding of a compound's activity. nih.gov

Direct biochemical methods aim to physically isolate and identify the protein targets that bind to a small molecule. nih.gov A primary technique is affinity purification, where the small molecule is immobilized on a solid support to "capture" its binding partners from a cell lysate. nih.govmdpi.com These captured proteins are then identified using mass spectrometry. miamioh.edu

Another innovative approach is the drug affinity responsive target stability (DARTS) method, which leverages the principle that a protein's structure can be stabilized upon binding to a small molecule, making it more resistant to degradation by proteases. dntb.gov.ua Variations like the cellular thermal shift assay (CETSA) operate on a similar principle, where target engagement is measured by changes in the protein's thermal stability. researchgate.net These label-free methods circumvent the need to chemically modify the compound, which can sometimes alter its binding properties. nih.govdntb.gov.ua

Genetic approaches are used to identify genes that either enhance or suppress the effects of a compound, thereby pointing to the biological pathway and potential molecular target. nih.gov A common method involves creating a library of yeast or mammalian cells, each with a specific gene knocked out or knocked down (e.g., using CRISPR or RNAi technology). dntb.gov.uanih.gov By observing which genetic modifications alter the sensitivity of the cells to the compound, researchers can map the compound's activity to specific genes and pathways. nih.gov This approach is powerful for understanding the functional context of a compound's action within a living cell. nih.gov

Computational methods predict potential targets by comparing the chemical structure of a compound to databases of known ligands for various proteins. nih.govresearchgate.net This "guilt-by-association" approach, often called cheminformatics or ligand-based virtual screening, can rapidly generate hypotheses about a molecule's targets. dntb.gov.ua Structure-based virtual screening, another computational technique, uses docking simulations to predict how a small molecule might physically bind to the three-dimensional structure of a known protein target. researchgate.net These in-silico methods are valuable for prioritizing experimental validation and narrowing down the list of potential targets. nih.govdntb.gov.ua

Enzyme Inhibition Mechanisms (e.g., Acetyl CoA Carboxylase, Urease, DNA Gyrase)

While direct inhibitory data for 5-(3-Methylphenyl)-2-furoic acid is not prominent, the furoic acid scaffold is present in known inhibitors of various enzymes. The mechanism of inhibition can range from competitive binding at the active site to allosteric modulation at a secondary site. nih.gov

Acetyl-CoA Carboxylase (ACC): ACC is a crucial enzyme in fatty acid synthesis, making it a target in metabolic disease and oncology. nih.govleitir.is The furoic acid derivative TOFA (5-tetradecyloxy-2-furoic acid) acts as an allosteric inhibitor of ACC. selleckchem.com Inside the cell, TOFA is converted to its coenzyme A derivative, which then exerts its inhibitory effect. selleckchem.com Chronic, but not acute, administration of TOFA has been shown to suppress glucose-stimulated insulin (B600854) secretion by inhibiting glucose metabolism. nih.gov Other potent ACC inhibitors like ND-646 function by preventing the dimerization of ACC subunits, which is essential for its activity. nih.govleitir.is

Urease: Urease is a metalloenzyme that is a virulence factor in some bacteria, such as Helicobacter pylori. nih.govmdpi.com Inhibition of urease is a therapeutic strategy for treating certain infections. nih.gov Numerous studies have identified furan-containing compounds as urease inhibitors. For instance, a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones (furan chalcones) demonstrated significant urease inhibitory activity, with IC₅₀ values in the micromolar range. mdpi.com The inhibitory potency of these compounds was influenced by the substitutions on the aryl ring. mdpi.com Similarly, various thiourea (B124793) derivatives have been investigated as potent urease inhibitors. nih.gov

DNA Gyrase: DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a validated target for antibiotics. nih.govals-journal.com While fluoroquinolones are the most famous inhibitors, novel scaffolds are continuously being explored. als-journal.comals-journal.com Research into new classes of inhibitors has identified pyrazole (B372694) derivatives containing arylvinyl moieties as potent DNA gyrase inhibitors with antibacterial activity. nih.gov The general strategy involves designing molecules that can interact with the enzyme's catalytic or ATP-binding sites. nih.gov

| Inhibitor Class/Compound | Target Enzyme | Mechanism/Activity | IC₅₀ Value |

| Furan (B31954) Chalcones | Urease | Inhibitory activity against Jack bean urease. mdpi.com | 16.13 - 21.05 µM |

| ND-646 | Acetyl-CoA Carboxylase (ACC1/ACC2) | Allosteric inhibitor; prevents subunit dimerization. nih.govselleckchem.com | 3.5 nM (hACC1), 4.1 nM (hACC2) |

| CP 640186 | Acetyl-CoA Carboxylase (ACC1/ACC2) | Isozyme-nonselective inhibitor. selleckchem.com | 53 nM (rat ACC1), 61 nM (rat ACC2) |

| Ciprofloxacin | DNA Gyrase | Standard DNA gyrase inhibitor. researchgate.net | 2.57 ± 1.62 µM |

| Thiourea | Urease | Reference urease inhibitor. mdpi.com | 21.25 ± 0.15 µM |

Molecular Interactions with Receptors and Biological Macromolecules

The biological effects of this compound would be dictated by its specific interactions with receptors and other macromolecules. The furan-2-carboxamide moiety, a close structural relative of furoic acid, has been investigated for its ability to interfere with bacterial quorum sensing. researchgate.net Studies suggest that these compounds may act as antagonists for the LasR receptor in Pseudomonas aeruginosa, a key regulator of virulence factor production. researchgate.net Molecular docking studies propose that these furan derivatives can fit into the same binding pocket as the natural furanone ligands of LasR. researchgate.net This suggests a plausible, though unconfirmed, avenue of interaction for furoic acid derivatives in targeting bacterial communication pathways.

Cellular Pathway Modulation (e.g., NF-κB pathway, Cell Cycle Signaling)

Beyond direct enzyme inhibition, small molecules can exert their effects by modulating complex cellular signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Its inhibition is a therapeutic goal in many inflammatory diseases and cancers. nih.gov Structurally related furan compounds have been shown to modulate this pathway. For example, 5-hydroxymethylfurfural (B1680220) (5-HMF) has been found to mitigate allergic inflammation by inactivating the NF-κB and MAPK signaling pathways in mast cells. nih.gov

Cell Cycle Signaling: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.gov Certain phenolic acids and related structures can induce cell cycle arrest. Ferulic acid, a hydroxycinnamic acid, can induce the expression of cell cycle inhibitors like p21 and p53 while reducing levels of key cyclins, leading to apoptosis in cancer cells. nih.gov Another compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, was found to inhibit the growth of HeLa cervical cancer cells by inducing G1 cell cycle arrest. nih.gov This was achieved by decreasing the expression of cyclins and cyclin-dependent kinases (CDKs) and increasing the levels of CDK inhibitors. nih.gov While not direct evidence, these findings show that compounds containing phenyl and other aromatic moieties can interfere with critical cell cycle checkpoints.

Pharmacological and Preclinical Evaluation

In Vitro Pharmacological Characterization

A thorough search of scientific databases reveals no specific studies detailing the in vitro pharmacological characterization of 5-(3-Methylphenyl)-2-furoic acid. Research on similar furan-containing structures suggests a wide range of potential biological activities. For instance, various furan (B31954) derivatives have been investigated for their utility as antibacterial, anti-inflammatory, and antitumor agents. One study on a structurally related compound, 3-(3-methylphenyl) furan-2(5H)-one, demonstrated activity against Helicobacter pylori. ijabbr.com However, without direct experimental data, the specific molecular targets, potency, and efficacy of this compound remain undetermined.

Future in vitro studies would be necessary to elucidate its pharmacological profile. Such studies would typically involve a battery of assays, including:

Receptor Binding Assays: To identify specific protein targets.

Enzyme Inhibition Assays: To determine any inhibitory effects on key enzymes.

Cell-Based Assays: To evaluate its effects on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.

Without such data, any discussion of its in vitro pharmacology would be purely speculative.

In Vivo Efficacy Studies in Disease Models

Consistent with the lack of in vitro data, there are no published in vivo efficacy studies for this compound in any disease models. The evaluation of a compound's efficacy in living organisms is a critical step in preclinical development. These studies are essential to understand how the compound performs in a complex biological system and to establish a potential therapeutic application.

For example, derivatives of 2-nitrovinylfuran have shown antileishmanial activity in murine models. nih.gov Should in vitro studies suggest a particular activity for this compound, subsequent in vivo testing in relevant animal models of that disease (e.g., xenograft models for cancer, inflammatory models for autoimmune diseases) would be warranted.

Pharmacokinetic Profiles of this compound and its Derivatives

No specific pharmacokinetic data for this compound is currently available. The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its potential as a therapeutic agent.

There is no published research on the absorption, distribution, and excretion of this compound. The physicochemical properties of the molecule, such as its lipophilicity and pKa, would heavily influence these parameters. The presence of the carboxylic acid group suggests that its absorption might be pH-dependent. The '3-methylphenyl' (m-tolyl) group adds to its lipophilicity, which could affect its distribution into tissues and its ability to cross biological membranes.

General studies on related compounds, such as procyanidins, indicate that phenolic acids can be absorbed in the small intestine and colon. chemicalbook.com However, direct studies are required to determine the specific ADME profile of this compound.

Metabolism Studies and Metabolite Identification

The metabolic fate of this compound has not been investigated in any published studies. The metabolism of a xenobiotic is a crucial aspect of its preclinical evaluation, as metabolites can be active, inactive, or toxic.

Based on the metabolism of other furoic acid derivatives, potential metabolic pathways for this compound could include:

Phase I Reactions: Oxidation of the methyl group on the phenyl ring to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.

Phase II Reactions: Conjugation of the carboxylic acid group with endogenous molecules such as glycine (B1666218) or glucuronic acid. For instance, 5-(hydroxymethyl)-2-furfural is known to be metabolized to glycine conjugates. nih.gov

To definitively identify the metabolites, in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies with analysis of urine, feces, and plasma, would be necessary.

Below is a hypothetical table of potential metabolites, which remains speculative until confirmed by experimental data.

| Potential Metabolite | Potential Metabolic Pathway |

| 5-(3-Carboxyphenyl)-2-furoic acid | Oxidation of the methyl group |

| 5-(3-Hydroxymethylphenyl)-2-furoic acid | Hydroxylation of the methyl group |

| 5-(3-Methylphenyl)-2-furoyl glycine | Glycine conjugation of the furoic acid |

| This compound glucuronide | Glucuronidation of the furoic acid |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov These calculations provide detailed information about molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting reactivity and intermolecular interactions.

For 5-(3-Methylphenyl)-2-furoic acid, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be employed to optimize the molecule's three-dimensional structure. nih.gov This process determines the most stable conformation by finding the minimum energy state.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms, indicating their role as hydrogen-bond acceptors, and positive potential around the carboxylic hydrogen, highlighting its hydrogen-bond donor capability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.89 |

| Energy Gap (ΔE) (eV) | 4.36 |

| Dipole Moment (Debye) | 3.85 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule like this compound and a biological target.

The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, or docking score, which estimates the strength of the interaction. nih.gov Software such as AutoDock is commonly used for these simulations. nih.gov The results reveal the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the protein's active site. nih.gov

For instance, a hypothetical docking study of this compound against an enzyme like cyclooxygenase-2 (COX-2), a common anti-inflammatory target, would explore how the molecule fits into the enzyme's active site. The carboxylic acid group would be expected to form hydrogen bonds with polar residues, while the phenyl and furan (B31954) rings could engage in hydrophobic and stacking interactions within the binding pocket. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with COX-2

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Carboxylic acid group with Arg120, Tyr355 |

| Hydrophobic Interactions | Methylphenyl group with Val523, Leu352 |

| Pi-Pi Stacking | Furan ring with Phe518 |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to understand the conformational changes that may occur upon binding. nih.gov

An MD simulation of the this compound-protein complex would be performed over a period of nanoseconds. The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed. This helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov Such simulations provide a more realistic and detailed understanding of the binding event than docking alone. nih.gov

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Analysis | Observation |

|---|---|

| Ligand RMSD | Stable fluctuation around 2.0 Å after initial equilibration |

| Protein RMSD | Converged to a stable value of ~2.5 Å |

| Binding Site RMSF | Reduced fluctuations in residues interacting with the ligand |

| Complex Stability | The ligand-protein complex remained stable throughout the 100 ns simulation |

ADME Prediction and Virtual Screening

In the process of drug development, it is essential that a compound not only interacts with its target but also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico tools are widely used to predict these properties early in the discovery pipeline, helping to eliminate candidates with poor pharmacokinetic profiles. nih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govmdpi.com This process often starts with filtering compounds based on physicochemical properties and rules like Lipinski's Rule of Five, which predicts oral bioavailability. mdpi.com Following this, more computationally intensive methods like molecular docking are used on the reduced set of compounds. researchgate.net

For this compound, ADME prediction tools like SwissADME can be used to calculate properties such as lipophilicity (LogP), water solubility, and potential for blood-brain barrier penetration. nih.gov These predictions help to assess the "drug-likeness" of the molecule and guide further chemical modifications if necessary. nih.gov

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 202.21 | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.85 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

Future Directions and Translational Research

Development of 5-(3-Methylphenyl)-2-furoic acid as a Lead Compound

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The selection of this compound as a scaffold for a lead compound is supported by the diverse biological activities observed in the broader family of furan (B31954) derivatives, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comwisdomlib.org

A significant finding that positions this structural class for lead development is the potent anti-Helicobacter pylori activity demonstrated by the closely related compound, 3-(3-methylphenyl)furan-2(5H)-one. utripoli.edu.lyijabbr.com This compound exhibited the highest anti-H. pylori activity when compared to acetohydroxamic acid, a known urease inhibitor. utripoli.edu.lyijabbr.com This suggests that the 3-methylphenyl-furanone scaffold is a promising starting point for developing new agents to treat peptic ulcers and other H. pylori-associated conditions.

Furthermore, the general class of 5-aryl-2-furoic acids has been the subject of various medicinal chemistry campaigns. For instance, derivatives of 5-phenyl-furan-2-carboxylic acids are being investigated as potential antitubercular agents that target iron acquisition in mycobacteria. mdpi.com Other studies have synthesized and evaluated 2-methyl-5-aryl-3-furoic acids for their antimicrobial properties, finding interesting antifungal activity. nih.gov The synthesis of novel heterocyclic analogs of similar furoic acids has also yielded compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net These findings collectively provide a strong rationale for the continued development of this compound derivatives as lead compounds for various infectious diseases.

Table 1: Biological Activities of Related Furan Compounds

| Compound Class/Derivative | Observed Biological Activity | Reference |

| 3-(3-methylphenyl)furan-2(5H)-one | Anti-Helicobacter pylori | utripoli.edu.lyijabbr.com |

| 5-Phenyl-furan-2-carboxylic acids | Antitubercular (MbtI inhibitors) | mdpi.com |

| 2-Methyl-5-aryl-3-furoic acids | Antifungal | nih.gov |

| 5-(4-Methylcarboxamidophenyl)-2-furoic acid analogs | Antibacterial, Antifungal | researchgate.net |

| Aryl carbamic acid-5-aryl-2-furanmethyl esters | Fungicidal | nih.gov |

Strategies for Clinical Translation

The process of translating a promising lead compound into a clinical candidate involves several critical stages. For this compound, these strategies would focus on optimizing its drug-like properties.

Lead Optimization: This is a key stage where the chemical structure of the lead compound is systematically modified to improve its efficacy, selectivity, and pharmacokinetic profile. For the this compound scaffold, this would involve the synthesis of a library of analogs. researchgate.netnih.gov Modifications could include:

Altering substituents on the phenyl ring to enhance target binding and modulate lipophilicity.

Esterification or amidation of the carboxylic acid group to create prodrugs, potentially improving absorption and distribution.

Bioisosteric replacement of the furan ring to improve metabolic stability while retaining biological activity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is essential to understand which parts of the molecule are crucial for its biological effect. By synthesizing and testing a range of analogs, researchers can build a model that correlates structural features with activity. nih.gov This knowledge is vital for the rational design of more potent and selective compounds.

Target Identification and Validation: While broad antimicrobial or anticancer activity is a good starting point, understanding the specific molecular target is crucial for clinical translation. As seen with the 5-phenyl-furan-2-carboxylic acids targeting the MbtI enzyme in M. tuberculosis, identifying the target allows for the development of specific assays and a deeper understanding of the mechanism of action. mdpi.com

Formulation Development: Many aromatic carboxylic acids, including furan-based compounds, suffer from poor solubility, which can hinder their bioavailability. mdpi.com A significant part of clinical translation involves developing suitable formulations, such as salt forms, co-crystals, or amorphous solid dispersions, to enhance solubility and ensure effective delivery to the site of action.

Addressing Challenges in Furan-Based Drug Development

Despite their therapeutic potential, furan-containing compounds present specific challenges that must be addressed during drug development.

Metabolic Instability: The furan ring can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. This is a significant concern in drug development, as reactive metabolites can cause toxicity. Strategies to mitigate this include the introduction of substituents that block metabolic sites or the replacement of the furan ring with more stable heterocycles, a process known as "scaffold hopping."

Chemical Stability: Furan rings can be unstable under strongly acidic conditions, potentially leading to ring-opening and degradation. This can be a challenge for oral drug formulations that must pass through the acidic environment of the stomach. Careful formulation design, such as enteric coatings, or structural modifications to increase the electron density of the furan ring can improve stability.

Poor Solubility: As noted, poor aqueous solubility is a common issue with this class of compounds, complicating formulation and potentially leading to low bioavailability. mdpi.com Overcoming this challenge requires extensive pre-formulation and formulation studies to identify a delivery system that ensures adequate drug exposure.

Emerging Research Frontiers in this compound Chemistry

The future of research into this compound and its derivatives is poised to expand into several exciting areas.

Exploration of New Therapeutic Areas: Given the wide range of biological activities associated with the furan scaffold, research can extend beyond infectious diseases. utripoli.edu.lywisdomlib.org Investigating the potential of this compound derivatives as anti-inflammatory, analgesic, or anticancer agents is a logical next step. Recent studies on novel furan-2(3H)-one derivatives have shown promising antiproliferative activity against various cancer cell lines. rsc.org

Computational and In Silico Design: Modern drug discovery heavily relies on computational tools. The use of molecular docking to predict binding modes, as demonstrated with β-glucuronidase inhibitors, and density functional theory (DFT) studies to understand electronic properties can guide the rational design of new, more potent analogs of this compound. rsc.org These in silico methods can prioritize synthetic targets, saving time and resources.

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes, including those employing green chemistry principles like microwave-assisted synthesis, will be crucial for generating diverse libraries of derivatives for biological screening. rsc.org

Targeted Drug Delivery: To enhance efficacy and reduce potential side effects, future research could focus on developing targeted delivery systems for this compound derivatives. This might involve conjugation to targeting moieties or encapsulation in nanoparticles to ensure the drug accumulates at the desired site of action.

By pursuing these future directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold and work towards translating these promising laboratory findings into tangible clinical benefits.

Q & A

Q. What are the common synthetic routes for 5-(3-Methylphenyl)-2-furoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted phenyl precursors and furan derivatives. For example, 5-(4-substituted phenyl)-2-furoic acid derivatives are synthesized via coupling of 2-furoic acid with aryl halides under palladium-catalyzed conditions . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Yield improvements may involve microwave-assisted synthesis or catalytic systems like Pd(OAc)₂ with ligands .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Two distinct furyl protons appear as doublets (δ 6.3–7.2 ppm, J ≈ 3.6 Hz), confirming the furan ring structure. Aromatic protons from the 3-methylphenyl group show splitting patterns consistent with monosubstituted benzene (e.g., multiplet at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ aligns with the molecular formula (C₁₂H₁₀O₃, exact mass 202.0630). Fragmentation patterns include loss of COOH (44 Da) and methyl groups (15 Da) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (C=C aromatic stretches) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC quantification .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., melting point ~145–147°C) .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor degradation via UV spectroscopy .

Advanced Research Questions

Q. How can isotopic labeling be applied to track the metabolic fate of this compound in microbial systems?

- Methodological Answer : Isotopomers (e.g., ¹³C-labeled at specific carbons) are synthesized via modified protocols (see Scheme 6 in ). For metabolic studies:

- Inoculate Pseudomonas spp. or Cupriavidus basilensis with labeled compound in minimal media.

- Analyze metabolites using LC-MS/MS to identify ¹³C incorporation into intermediates (e.g., hydroxylated derivatives or ring-opened products).

- Enzymatic assays (e.g., cell lysates + NADH/NAD⁺) can pinpoint dioxygenases or decarboxylases involved in degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test against target enzymes (e.g., mycobacterial benzothiazole synthases) .

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO ≤1% v/v).

- Computational Modeling : Molecular docking (AutoDock Vina) or DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .